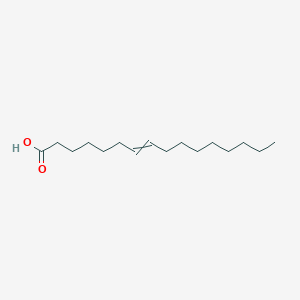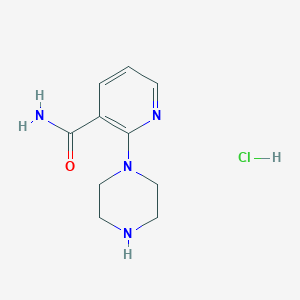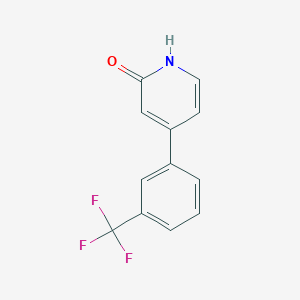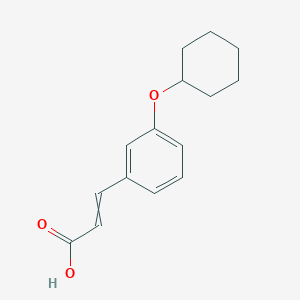
7-Hexadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexadecenoic acid, also known as hypogeic acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by the presence of a double bond at the seventh carbon atom from the carboxyl end. This compound is found in various natural sources, including certain plant oils and animal fats.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Hexadecenoic acid can be synthesized through the partial hydrogenation of hexadecanoic acid (palmitic acid). The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant oils. One common method is the extraction from Antarctic krill oil, which contains a significant amount of this fatty acid. The extraction process includes solvent extraction, followed by purification using techniques like column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The double bond in this compound can be reduced to form hexadecanoic acid using hydrogen gas (H2) in the presence of a metal catalyst like palladium.
Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Methanol, sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Various oxidized fatty acids
Reduction: Hexadecanoic acid
Substitution: Methyl 7-hexadecenoate
Applications De Recherche Scientifique
7-Hexadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of fatty acids and their derivatives.
Mécanisme D'action
7-Hexadecenoic acid can be compared with other similar monounsaturated fatty acids:
Palmitoleic Acid (cis-9-hexadecenoic acid): Both are monounsaturated fatty acids, but palmitoleic acid has a double bond at the ninth carbon atom.
Sapienic Acid (cis-6-hexadecenoic acid): This fatty acid has a double bond at the sixth carbon atom and is primarily found in human sebum.
Uniqueness of this compound: this compound is unique due to its specific position of the double bond, which imparts distinct chemical and biological properties. Its anti-inflammatory and metabolic regulatory effects make it a compound of interest in various fields of research.
Comparaison Avec Des Composés Similaires
- Palmitoleic Acid (cis-9-hexadecenoic acid)
- Sapienic Acid (cis-6-hexadecenoic acid)
- Oleic Acid (cis-9-octadecenoic acid)
Propriétés
Formule moléculaire |
C16H30O2 |
|---|---|
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
hexadec-7-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18) |
Clé InChI |
PJHOFUXBXJNUAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)








![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B11723493.png)
